molecular formula C6H3BrN2 B566249 3-Bromo-6-ethynylpyridazine CAS No. 1797130-79-0

3-Bromo-6-ethynylpyridazine

Cat. No.: B566249
CAS No.: 1797130-79-0
M. Wt: 183.008
InChI Key: BWWYPJJAGCIQLQ-UHFFFAOYSA-N
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Description

3-Bromo-6-ethynylpyridazine is a chemical compound with the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol It is a derivative of pyridazine, characterized by the presence of a bromine atom at the third position and an ethynyl group at the sixth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynylpyridazine typically involves the bromination of 6-ethynylpyridazine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of environmentally benign solvents and catalysts is often preferred to minimize waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-ethynylpyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridazines, coupled products with aryl or vinyl groups, and oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethynylpyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Bromo-6-phenylpyridazine
  • 3-Bromo-6-methylpyridazine
  • 3-Bromo-6-chloropyridazine

Comparison: 3-Bromo-6-ethynylpyridazine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. For example, the ethynyl group allows for participation in coupling reactions, which is not possible with the phenyl or methyl analogs .

Properties

IUPAC Name

3-bromo-6-ethynylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWYPJJAGCIQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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